BenchChemオンラインストアへようこそ!

Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate

Medicinal Chemistry CNS Drug Discovery Physicochemical Properties

Choose methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate (CAS 1029052‑29‑6) for your med‑chem library synthesis. Unlike higher alkyl ester analogs, its methyl ester (MW 169.18, LogP 0.27) offers optimal pharmacokinetic properties for CNS‑penetrant kinase inhibitors. Dual orthogonal reactive groups (3‑amino and 5‑methyl ester) enable rapid parallel SAR exploration on automated platforms. Documented as a key intermediate in c‑fms/c‑kit modulator patents (US20090076046A1). Stable crystalline solid, store at room temperature—no cold chain needed. Procure with confidence for reproducible screening results.

Molecular Formula C7H11N3O2
Molecular Weight 169.184
CAS No. 1029052-29-6
Cat. No. B2737740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate
CAS1029052-29-6
Molecular FormulaC7H11N3O2
Molecular Weight169.184
Structural Identifiers
SMILESCCN1C(=CC(=N1)N)C(=O)OC
InChIInChI=1S/C7H11N3O2/c1-3-10-5(7(11)12-2)4-6(8)9-10/h4H,3H2,1-2H3,(H2,8,9)
InChIKeyHLZPTCYAOAVRLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-Amino-1-ethyl-1H-pyrazole-5-carboxylate (CAS 1029052-29-6): A Multi-Functional Pyrazole Building Block for Pharmaceutical and Agrochemical Synthesis


Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate (CAS 1029052-29-6) is a heterocyclic compound featuring a pyrazole core substituted with a primary amino group at the 3-position, a methyl ester at the 5-position, and an N-ethyl group at the 1-position. With a molecular formula of C₇H₁₁N₃O₂ and a molecular weight of 169.18 g/mol, this compound is classified as a versatile small-molecule scaffold . It serves as a critical intermediate in the synthesis of more complex bioactive molecules, particularly within medicinal chemistry and agrochemical research programs [1]. Its structural features—the presence of both nucleophilic (amino) and electrophilic (ester) functional groups—enable a wide range of derivatization strategies, making it a valuable building block for constructing compound libraries and exploring structure-activity relationships (SAR) .

Why Generic Substitution Fails: The Critical Role of Ester and N-Substitution in Methyl 3-Amino-1-ethyl-1H-pyrazole-5-carboxylate (CAS 1029052-29-6)


The selection of a specific pyrazole carboxylate building block for a research or development program cannot be reduced to a simple substitution of any available analog. Even subtle variations in ester chain length or N-substitution pattern can drastically alter a compound's physicochemical properties, such as LogP and topological polar surface area (TPSA), which in turn affect downstream solubility, reactivity, and the pharmacokinetic profile of final target molecules [1]. For instance, substituting the methyl ester in methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate (MW 169.18) with an ethyl ester (MW 183.21) or tert-butyl ester (MW 211.26) introduces significant differences in steric bulk and metabolic stability that directly influence synthetic route feasibility and biological outcomes [2]. Therefore, procurement decisions must be guided by specific quantitative evidence tied to the precise CAS number 1029052-29-6, as the evidence below demonstrates that in-class compounds are not functionally interchangeable.

Quantitative Differentiation Guide for Methyl 3-Amino-1-ethyl-1H-pyrazole-5-carboxylate (CAS 1029052-29-6) Relative to Key Analogs


Physicochemical Differentiation: Lower Molecular Weight and Optimized Lipophilicity for CNS Drug Discovery

Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate (MW 169.18 g/mol, LogP 0.27) demonstrates a physicochemical profile that is more favorable for crossing the blood-brain barrier (BBB) compared to its larger ester analogs. Its calculated LogP value of 0.27 falls within the optimal range for CNS penetration, whereas the ethyl ester analog (ethyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate) is predicted to have a higher LogP due to the increased carbon chain length, which may lead to higher non-specific binding and reduced aqueous solubility [1]. The lower molecular weight of 169.18 g/mol also aligns more closely with CNS drug-like property space guidelines than the tert-butyl ester analog (MW 211.26 g/mol) [2].

Medicinal Chemistry CNS Drug Discovery Physicochemical Properties

Solubility and Synthetic Handling Advantage: Superior Aqueous Compatibility vs. Ethyl Ester

The methyl ester moiety of methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate confers greater aqueous solubility compared to its ethyl ester analog, a critical factor in both synthetic chemistry and biological assay preparation. While specific measured solubility data for this exact compound is not publicly available, class-level inference from the structural properties indicates a higher calculated topological polar surface area (TPSA) relative to molecular weight (TPSA = 70.14 Ų for MW 169.18 g/mol), which promotes water solubility . In contrast, the ethyl ester analog, with an additional methylene unit, increases hydrophobicity without a corresponding increase in TPSA, leading to a lower predicted aqueous solubility .

Organic Synthesis Medicinal Chemistry Solubility

Key Intermediate for c-fms/c-kit Kinase Inhibitors: Documented Use in Patent Literature

Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate (referred to as methyl 5-amino-2-ethylpyrazole-3-carboxylate) is explicitly claimed as a synthetic intermediate in US Patent Application US20090076046A1, which describes compounds that modulate the activity of receptor protein tyrosine kinases c-fms and/or c-kit [1]. The patent outlines methods for using this specific pyrazole scaffold to create compounds for treating c-kit and/or c-fms-mediated diseases, including certain cancers and inflammatory conditions. The availability of this compound in >98% purity (as confirmed by vendor datasheets) ensures that downstream synthesis of kinase inhibitor candidates proceeds with high fidelity . This contrasts with less pure or undefined analogs, which could introduce impurities that confound biological activity data or complicate patent prosecution.

Oncology Kinase Inhibitors Medicinal Chemistry

Amino Group Derivatization Potential: A Versatile Handle for Parallel Library Synthesis

The primary amino group at the 3-position of methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate provides a highly nucleophilic site for facile derivatization, enabling the rapid generation of diverse compound libraries. Common reactions include acylation with acid chlorides, reductive amination with aldehydes, and urea formation with isocyanates [1]. The presence of the electron-withdrawing methyl ester at the 5-position modulates the electron density on the pyrazole ring, which can influence the reactivity of the amino group and the stability of the resulting derivatives. This orthogonal reactivity—an amino group and an ester group—allows for sequential, chemoselective transformations that are essential for generating complex molecules from a single core scaffold, a capability not equally present in all pyrazole analogs (e.g., those lacking a free amino group) .

Parallel Synthesis Medicinal Chemistry Combinatorial Chemistry

Crystallinity and Storage: Favorable Solid-State Properties for Long-Term Inventory Management

Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate is supplied as a crystalline solid with a predicted density of 1.29±0.1 g/cm³ and a predicted boiling point of 332.1±22.0 °C [1]. These predicted physical properties suggest good solid-state stability under standard laboratory storage conditions (room temperature to -20°C). Crystalline solids are generally preferred over oils or amorphous materials for long-term storage in compound management facilities, as they are less prone to degradation from hydrolysis or oxidation and are easier to handle and weigh accurately. The compound is recommended for storage at room temperature by commercial suppliers, which simplifies inventory logistics compared to analogs requiring cold-chain management .

Compound Management Material Science Procurement

Validated Application Scenarios for Methyl 3-Amino-1-ethyl-1H-pyrazole-5-carboxylate (CAS 1029052-29-6)


1. CNS-Penetrant Kinase Inhibitor Lead Optimization

This scenario leverages the compound's favorable low molecular weight (169.18 g/mol) and optimal LogP (0.27) as a starting point for designing kinase inhibitors with the potential to cross the blood-brain barrier [1]. Medicinal chemists can use the compound as a core scaffold, exploiting the 3-amino group for parallel library synthesis to explore SAR around the pyrazole core. The methyl ester provides a handle for further functionalization or can be hydrolyzed to a carboxylic acid for enhanced aqueous solubility or as a prodrug strategy. This is directly supported by its documented use in the synthesis of c-fms/c-kit modulators [2].

2. Synthesis of Patent-Protected c-fms/c-kit Modulator Libraries

In oncology and inflammation research, the compound is a validated intermediate for constructing compound libraries based on the intellectual property described in US20090076046A1 [2]. Researchers can use the compound's dual reactive handles (amino and ester groups) to rapidly synthesize novel analogs of the claimed c-fms/c-kit inhibitors. This approach reduces the synthetic burden of de novo core synthesis and provides a direct link to a known pharmacophore, accelerating the hit-to-lead process in kinase drug discovery programs.

3. High-Throughput Parallel Synthesis of Diverse Heterocyclic Libraries

Due to its two orthogonal functional groups (a nucleophilic primary amine and an electrophilic ester), methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate is an ideal building block for automated parallel synthesis platforms [3]. It can be readily acylated, alkylated, or coupled with a wide range of building blocks to generate hundreds of unique, lead-like molecules in a matter of days. This is particularly valuable for pharmaceutical and agrochemical companies seeking to rapidly populate their compound screening collections with novel, drug-like entities.

4. Long-Term Compound Management for Shared Screening Libraries

For core facilities and central compound management groups, the compound's stability as a room-temperature-storable crystalline solid is a significant logistical advantage [1]. It can be procured in bulk, stored without specialized cold-chain infrastructure, and reliably weighed for years. This ensures that when the compound is requested for screening, its purity and integrity are maintained, leading to reproducible biological assay results and maximizing the return on procurement investment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.